N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt-d3
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Overview
Description
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3: is a biochemical compound with the molecular formula C13H12D3N4O12P•2Ba and a molecular weight of 727.92 . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 involves multiple steps, starting from the appropriate ribose and imidazole derivatives. The reaction conditions typically include controlled temperatures and pH levels to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The process would include stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Utilized in the study of metabolic pathways, particularly those involving purine biosynthesis.
Medicine: Investigated for its potential role in understanding diseases related to purine metabolism, such as certain genetic disorders.
Industry: Employed in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 involves its role as a substrate in enzymatic reactions. It facilitates the production of adenine and guanine, which are crucial nucleotide building blocks for DNA and RNA. This compound interacts with specific enzymes in the purine biosynthesis pathway, influencing the overall metabolic process .
Comparison with Similar Compounds
5-Aminoimidazole-4-carboxamide Ribose 5’-Phosphate: Another compound involved in purine biosynthesis.
AICA-Riboside: A precursor of the monophosphate derivative 5-amino-4-imidazole carboxamide ribonucleoside 5’-phosphate.
SAICAR: A ribotide that can lose its phosphate group to form succinylaminoimidazolecarboxamide riboside.
Uniqueness: N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5’-Phosphate Dibarium Salt-d3 is unique due to its specific deuterium labeling (d3), which makes it particularly useful in proteomics research for tracking and studying metabolic pathways .
Properties
Molecular Formula |
C13H15Ba2N4O12P |
---|---|
Molecular Weight |
727.9 g/mol |
IUPAC Name |
(2S)-2-[[5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl]imidazole-4-carbonyl]amino]-2,3,3-trideuteriobutanedioate;barium(2+) |
InChI |
InChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4/t4-,5+,8+,9+,12+;;/m0../s1/i1D2,4D;; |
InChI Key |
PPKOPCLLXBFYGS-WRYOMJGBSA-J |
Isomeric SMILES |
[2H][C@@](C(=O)[O-])(C([2H])([2H])C(=O)[O-])NC(=O)C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N.[Ba+2].[Ba+2] |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2] |
Origin of Product |
United States |
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